trans-Verbenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

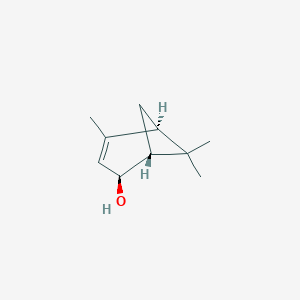

trans-Verbenol: is a bicyclic monoterpenoid alcohol with the molecular formula C10H16O. It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma. The compound is a stereoisomer of verbenol and is often used in the fragrance and flavor industries due to its characteristic scent.

準備方法

Synthetic Routes and Reaction Conditions: trans-Verbenol can be synthesized through the selective oxidation of alpha-pinene. One common method involves using a mesoporous molecular sieve as a catalyst and oxygen as the oxidizing agent. The reaction is carried out under normal pressure, and the conversion rate of alpha-pinene to this compound can reach up to 97.17% .

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes. The use of cationic surfactants and specific catalysts, such as cobalt nitrate, can enhance the selectivity and yield of the reaction. The process is optimized to ensure high conversion rates and selectivity towards this compound .

化学反応の分析

Types of Reactions: trans-Verbenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to verbenone using oxidizing agents such as manganese dioxide or chromium trioxide.

Reduction: It can be reduced to verbenol using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions with halogens under specific conditions.

Major Products Formed:

Oxidation: Verbenone

Reduction: Verbenol

Substitution: Halogenated derivatives of this compound

科学的研究の応用

Entomological Applications

trans-Verbenol is notably recognized for its role as a pheromone in various beetle species, particularly in bark beetles. Its applications in this domain include:

- Pheromone Communication : this compound serves as an aggregation pheromone in species such as Ips paraconfusus and Dendroctonus armandi. Research indicates that the presence of this compound can influence mating behaviors and population dynamics within these species. For instance, studies have shown that male and female beetles exhibit significant differences in their attraction to various concentrations of this compound, highlighting its importance in reproductive strategies .

- Field Trapping : The effectiveness of this compound in trapping experiments has been documented. For example, field trials demonstrated that traps baited with this compound attracted significantly more beetles than control traps. A study reported the following results in a Y-tube olfactometer test:

| Concentration (μg/μL) | Male Beetles Trapped | Female Beetles Trapped |

|---|---|---|

| 0.001 | 25 | 16 |

| 0.1 | 20 | 16 |

| 1 | 18 | 17 |

| 10 | 23 | 5 |

Statistical analysis confirmed significant differences at certain concentrations (e.g., P ≤ 0.01) .

Agricultural Applications

In agriculture, this compound is utilized as a natural insect repellent and attractant:

- Insect Management : Its application as an attractant for beneficial insects can aid in pest control strategies. For example, studies have shown that integrating this compound into pest management systems can enhance the attraction of natural predators to pest-infested crops .

- Crop Protection : The compound's ability to repel certain pests while attracting beneficial insects makes it valuable in integrated pest management (IPM) programs. The use of this compound has been explored in combination with other natural compounds to improve efficacy against specific agricultural pests .

Pharmaceutical Applications

Research into the medicinal properties of this compound is ongoing:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have indicated its potential effectiveness as a natural preservative or therapeutic agent .

- Pharmacological Potential : Investigations into the pharmacokinetics of this compound are underway, focusing on its potential benefits in treating conditions related to inflammation and infection .

Case Study 1: Bark Beetle Pheromone Production

A study by Liu et al. (2017) explored the production of this compound by Ips paraconfusus. The research highlighted how exposure to different enantiomers of α-pinene influenced the quantity and ratio of this compound produced, demonstrating the compound's role in pheromone signaling within beetle populations .

Case Study 2: Integrated Pest Management

Research conducted on the use of essential oils containing this compound showed promising results in controlling aphid populations on crops. The study indicated that combining this compound with other essential oils enhanced the overall efficacy against pests while minimizing chemical pesticide use .

作用機序

The mechanism of action of trans-Verbenol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

cis-Verbenol: Another stereoisomer of verbenol with similar chemical properties but different spatial arrangement.

Verbenone: An oxidized form of verbenol with distinct chemical and biological properties.

Myrtenol: A related monoterpenoid alcohol with a similar structure but different functional groups.

Uniqueness: trans-Verbenol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

特性

CAS番号 |

1820-09-3 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

(2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8?,9+/m0/s1 |

InChIキー |

WONIGEXYPVIKFS-UBGVJBJISA-N |

SMILES |

CC1=CC(C2CC1C2(C)C)O |

異性体SMILES |

CC1=C[C@H](C2C[C@@H]1C2(C)C)O |

正規SMILES |

CC1=CC(C2CC1C2(C)C)O |

Key on ui other cas no. |

22339-08-8 1820-09-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。